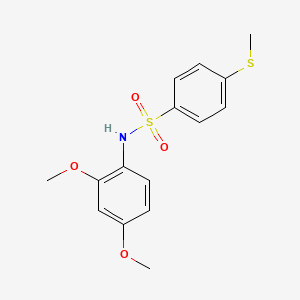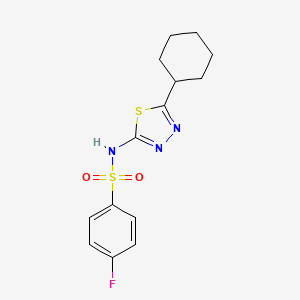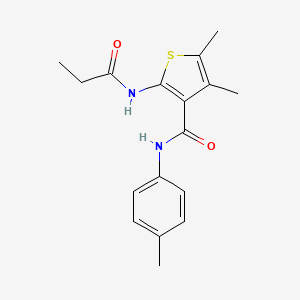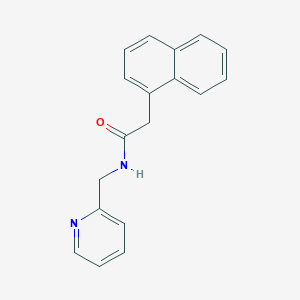![molecular formula C11H10N2O2 B5851222 1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects. MPTP is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. MPTP has been used extensively in research to model Parkinson's disease and study its underlying mechanisms.
Mécanisme D'action
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and mitochondrial dysfunction. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its neurotoxic effects. MPTP-induced Parkinsonism in animal models leads to a loss of dopaminergic neurons in the substantia nigra, resulting in motor deficits similar to those seen in Parkinson's disease. MPTP also leads to oxidative stress, mitochondrial dysfunction, and inflammation, which have been implicated in the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTP in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. This makes it a valuable tool for studying the disease and testing potential treatments. However, one limitation of using MPTP is that it is a potent neurotoxin and can be dangerous if mishandled. Additionally, the use of MPTP in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research involving MPTP. One area of focus is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of MPTP. Another area of focus is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the role of inflammation, oxidative stress, and mitochondrial dysfunction in Parkinson's disease, which may lead to new treatments for the disease.
Méthodes De Synthèse
MPTP can be synthesized in several ways, including the reaction of 4-methylphenylamine with maleic anhydride or the reaction of 4-methylphenylhydrazine with diethyl maleate. The resulting product is then oxidized with potassium permanganate to form MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to study Parkinson's disease and its underlying mechanisms. MPTP-induced Parkinsonism in animal models has been used to study the effects of various drugs and treatments on the disease. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJWXBYJMDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)


![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)